

2-Amino-4-methylbenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methylbenzaldehyde

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An In-depth Technical Guide to 2-Amino-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-methylbenzaldehyde** (CAS Number: 59236-38-3), a key chemical intermediate. This document consolidates essential data, including its chemical and physical properties, and provides insights into its synthesis and potential applications, with a focus on aspects relevant to research and drug development.

Core Compound Data

2-Amino-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C_8H_9NO . [1] It is a solid or semi-solid substance under normal conditions and requires storage in a cool, dark, and inert atmosphere, typically between 2-8°C.[2]

Identifier	Value	Reference
CAS Number	59236-38-3	[2] [3]
Molecular Formula	C ₈ H ₉ NO	[1]
Molecular Weight	135.17 g/mol	[2]
Physical Form	Solid or semi-solid	[2]
Purity	Typically ≥95%	[2] [3]
Storage Conditions	2-8°C, inert atmosphere, dark	[2]

Physicochemical Properties

While specific, experimentally determined data for **2-Amino-4-methylbenzaldehyde** is limited in publicly available literature, the properties of the closely related isomer, 4-Amino-2-methylbenzaldehyde, and other similar structures can provide valuable estimations.

Property	Estimated Value / Information	Reference (for related compounds)
Solubility	Expected to be soluble in organic solvents.	[4]
Boiling Point	Not readily available. The related 4-methylbenzaldehyde has a boiling point of 204-205°C.	[5]
Melting Point	Not readily available.	
InChI Key	XCDGQRLFOGCSAT-UHFFFAOYSA-N	[2]

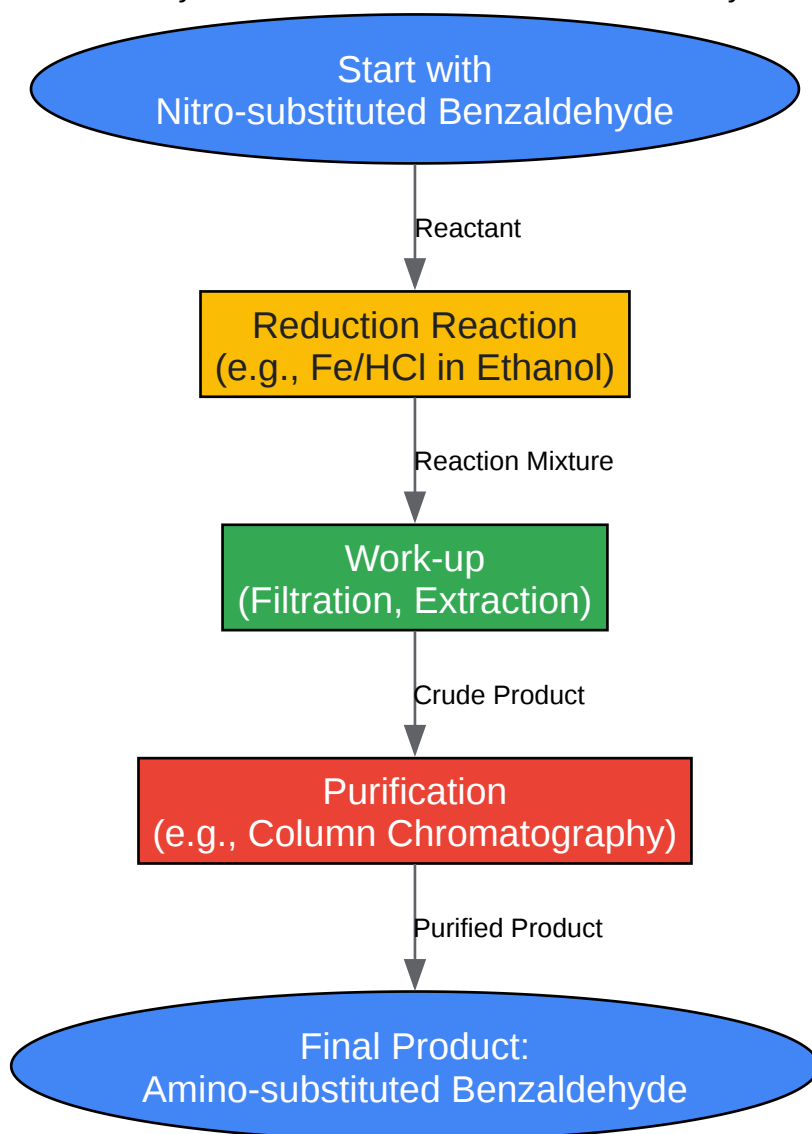
Synthesis and Reactions

The synthesis of aminobenzaldehydes often involves the reduction of the corresponding nitrobenzaldehyde. A common method for the synthesis of the related o-aminobenzaldehyde

involves the reduction of o-nitrobenzaldehyde using iron powder in the presence of a dilute acid.[6] A similar approach could likely be adapted for the synthesis of **2-Amino-4-methylbenzaldehyde** from 2-Nitro-4-methylbenzaldehyde.

A general workflow for such a synthesis is depicted below:

General Synthesis Workflow for Aminobenzaldehydes



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Caption: General workflow for the synthesis of amino-substituted benzaldehydes.

2-Amino-4-methylbenzaldehyde, as an aromatic amine and an aldehyde, is expected to undergo a variety of chemical reactions. These include the formation of Schiff bases with primary amines, and its use as a building block in the synthesis of heterocyclic compounds such as quinolines through reactions like the Doebner-von Miller or Combes synthesis.^[7]

Experimental Protocols

While a specific, detailed experimental protocol for a reaction prominently featuring **2-Amino-4-methylbenzaldehyde** is not readily available in the surveyed literature, a representative procedure for the synthesis of a quinazolinone derivative using a related compound, 2-methylbenzaldehyde, is presented below to illustrate a potential application.

Synthesis of 2-(2-methylphenyl)-quinazolin-4(3H)-one (Illustrative Protocol)

Materials:

- 2-Aminobenzamide
- 2-Methylbenzaldehyde
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)
- Saturated Sodium Bicarbonate solution
- Deionized Water

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask

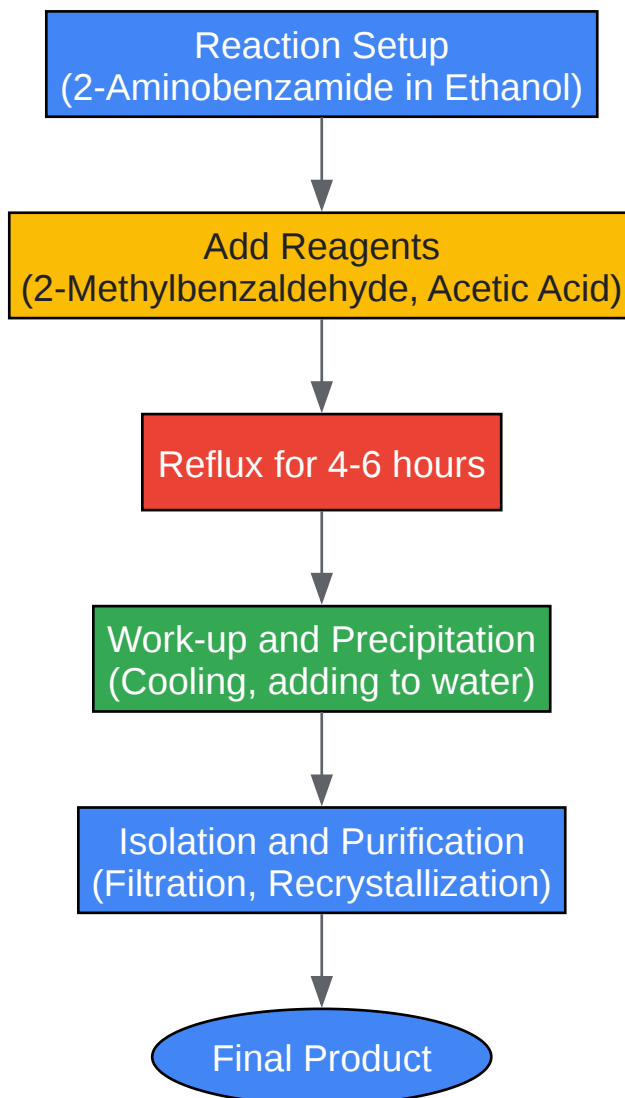
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in 30 mL of absolute ethanol.
- Addition of Reagents: To the stirred solution, add 1.1 equivalents of 2-methylbenzaldehyde, followed by a catalytic amount (3-4 drops) of glacial acetic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring.
- Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate.
- Isolation: Collect the precipitated solid by vacuum filtration.
- Washing: Wash the solid with cold deionized water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
- Drying: Dry the purified product under vacuum.

The following diagram illustrates the key steps of this experimental workflow:

Workflow for Quinazolinone Synthesis



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Caption: Key steps in the synthesis of a quinazolinone derivative.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activities or the modulation of signaling pathways by **2-Amino-4-methylbenzaldehyde**. However, research on related benzaldehyde derivatives has shown a range of biological

effects, including antimicrobial and acaricidal activities.[8][9] For instance, 2-methylbenzaldehyde has demonstrated acaricidal activity.[8] Schiff bases derived from substituted benzaldehydes are also known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral effects.[10]

Given its structure, **2-Amino-4-methylbenzaldehyde** is a candidate for investigation in various biological assays to explore its potential as a bioactive compound. Future research could focus on its effects on cancer cell lines, its antimicrobial spectrum, and its potential to interact with specific enzymes or cellular receptors.

Spectral Data

Experimentally obtained spectral data for **2-Amino-4-methylbenzaldehyde** is not widely available. However, spectral data for the closely related 2-methylbenzaldehyde can provide an indication of the expected signals.

Expected ^1H NMR Spectral Data (based on 2-methylbenzaldehyde in CDCl_3):

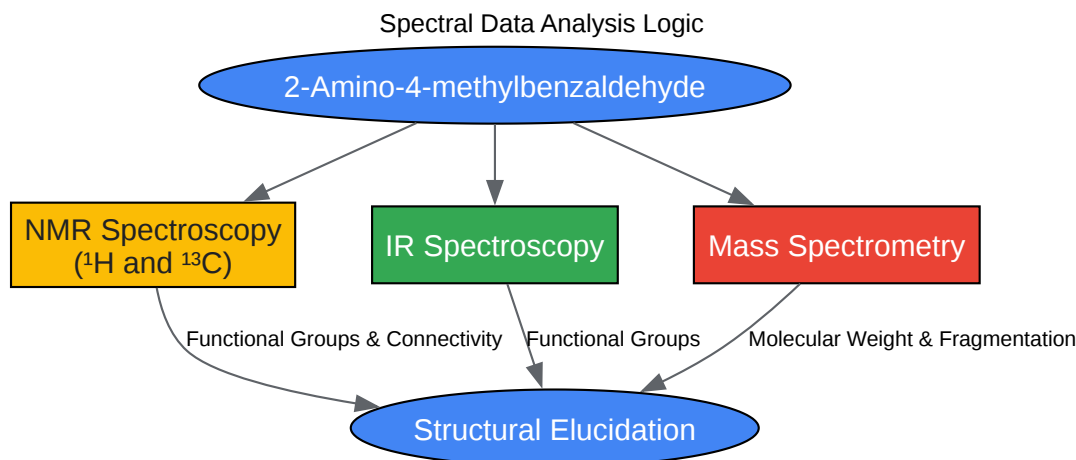
- Aldehydic proton (CHO): A singlet around 10.26 ppm.
- Aromatic protons: Signals in the range of 7.25-7.79 ppm.
- Methyl protons (CH_3): A singlet around 2.66 ppm.[11]

Expected ^{13}C NMR Spectral Data (based on 2-methylbenzaldehyde in CDCl_3):

- Carbonyl carbon ($\text{C}=\text{O}$): A signal around 192.8 ppm.
- Aromatic carbons: Signals in the range of 126.3-140.6 ppm.
- Methyl carbon (CH_3): A signal around 19.9 ppm.[11]

The presence of the amino group in **2-Amino-4-methylbenzaldehyde** would be expected to cause shifts in these signals, particularly for the protons and carbons on the aromatic ring.

The logical relationship for spectral analysis is as follows:



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Caption: The role of different spectroscopic techniques in structure elucidation.

Conclusion

2-Amino-4-methylbenzaldehyde is a valuable chemical intermediate with potential for a wide range of applications in organic synthesis and drug discovery. While there is a need for more extensive research into its specific biological activities and reaction protocols, its structural features suggest it is a promising scaffold for the development of novel compounds. This guide provides a foundational understanding for researchers and professionals working with this compound.

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- To cite this document: BenchChem. [2-Amino-4-methylbenzaldehyde CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282652#2-amino-4-methylbenzaldehyde-cas-number-and-molecular-weight]

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